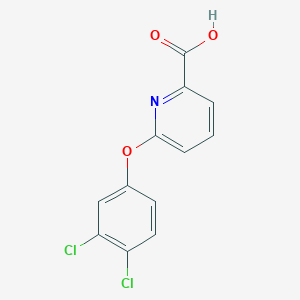

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-(3,4-dichlorophenoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXBSWPJJRNIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors within the body.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other carboxylic acid derivatives. This typically involves the formation of a complex with the target molecule, which can alter its function and lead to downstream effects.

Biochemical Pathways

Based on its structural similarity to other carboxylic acid derivatives, it may be involved in a variety of biochemical processes.

Biochemische Analyse

Biochemical Properties

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an efficient catalyst in multi-component synthesis reactions, such as the synthesis of pyrazolo[3,4-b]quinolinones. The nature of these interactions often involves the formation of intermediate complexes that facilitate the reaction process. Additionally, this compound has been reported to possess neuroprotective, immunological, and anti-proliferative effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in the regulation of neuroprotective and immunological responses. The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form complexes with enzymes and other proteins is crucial for its function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and immunomodulation. At higher doses, toxic or adverse effects can occur, including potential damage to specific organs or tissues. Understanding the dosage thresholds is crucial for safe and effective application in research and therapeutic contexts.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it is a catabolite of the amino acid tryptophan through the kynurenine pathway. This pathway is essential for the compound’s role in neuroprotection and immunomodulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes and reach target sites effectively.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.

Biologische Aktivität

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a dichlorophenoxy group at the 6-position. This unique structure contributes to its biological activity.

Antidiabetic Activity

Research has shown that derivatives of pyridine-2-carboxylic acids, including this compound, exhibit antidiabetic properties . In vitro studies indicate that these compounds can enhance insulin sensitivity and promote glucose uptake in adipocytes. Specifically, compounds with the 4-phenoxy substituent have demonstrated increases in insulin sensitivity ranging from 7.4% to 37.4% at concentrations between 0.3–100 µM .

| Compound | Insulin Sensitivity Increase (%) | Concentration Range (µM) |

|---|---|---|

| This compound | >30% | 0.3–100 |

This suggests potential applications in managing conditions like type 2 diabetes and metabolic syndrome.

Anticancer Activity

This compound has also been investigated for its anticancer properties . Studies indicate that it can inhibit the proliferation of various cancer cell lines, including ovarian and breast cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting pathways associated with tumor growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ovarian Cancer Cells | 13.73 ± 2.32 | Apoptosis induction |

| Breast Cancer Cells | 11.46 ± 2.45 | Cell cycle arrest |

The presence of the phenoxy group enhances its cytotoxic effects against cancer cells by modulating various signaling pathways.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Insulin Receptors : Enhances insulin signaling pathways leading to increased glucose uptake.

- Apoptotic Pathways : Induces cell death in cancer cells through intrinsic apoptotic mechanisms.

- Enzyme Inhibition : Acts as an inhibitor for enzymes involved in glucose metabolism and cancer progression.

Case Studies

- Diabetes Management : A study evaluated the effects of this compound on glucose levels in diabetic mouse models. Results showed significant reductions in blood glucose levels compared to controls, indicating its potential as a therapeutic agent for diabetes .

- Cancer Research : In vitro assays demonstrated that treatment with this compound led to a marked decrease in cell viability in ovarian cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Mechanism of Action

The compound acts primarily by mimicking plant hormones, disrupting normal growth processes. It interferes with the auxin transport system in plants, leading to uncontrolled growth and eventual death of target species. This mechanism is similar to that of other herbicides in the pyridine carboxylic acid family, such as picloram and clopyralid .

Field Efficacy

Research has demonstrated that 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is effective against a range of broadleaf weeds. It has been used successfully in agricultural settings, particularly in crops like corn and rice, where control over invasive species is crucial for yield optimization .

Case Studies

-

Post-Emergence Application

A study conducted on the use of this compound as a post-emergence herbicide showed significant reductions in populations of Canada thistle (Cirsium arvense) and pigweed (Amaranthus spp.) in treated areas. The application rates were adjusted based on the specific weed species and growth stage, demonstrating flexibility in usage . -

Environmental Impact Assessment

An environmental impact assessment revealed that when applied according to recommended guidelines, this compound has low toxicity to non-target organisms and minimal residual effects on soil health. This assessment supports its use under Integrated Pest Management (IPM) practices . -

Comparative Studies

Comparative studies with other herbicides have shown that this compound provides comparable or superior control of certain weed species while maintaining lower toxicity levels to mammals. These findings are critical for promoting sustainable agricultural practices .

Data Tables

| Application Type | Target Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Post-Emergence | Canada Thistle | 200 | 85 |

| Pre-Emergence | Pigweed | 150 | 90 |

| Post-Emergence | Dock Species | 250 | 80 |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table compares structural analogues of pyridine-2-carboxylic acid derivatives with varying substituents:

Key Observations :

- Electron-withdrawing effects: Chlorine and fluorine substituents enhance acidity and influence solubility. For example, this compound likely has lower solubility in water compared to non-halogenated analogues due to increased hydrophobicity.

- Stereoelectronic properties: The position of substituents (e.g., 3,4-dichlorophenoxy vs. 2-chlorophenyl) affects resonance stabilization and reactivity in coupling reactions .

Physicochemical and Spectroscopic Properties

- Acidity : The carboxylic acid group (pKa ~2–3) is influenced by substituents. Halogens lower the pKa further, enhancing acidity .

- Spectroscopy : Infrared (IR) and NMR data for related compounds (e.g., 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid) show characteristic peaks for C=O (~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry : HRMS data for analogues (e.g., [M + H]+ = 213.0697 for C9H13N2O2S) confirm molecular weights and fragmentation patterns .

Vorbereitungsmethoden

Catalytic Hydrogenation Reduction of Chlorinated Picolinic Acid Intermediates

A key step in the preparation involves the catalytic hydrogenation of chlorinated picolinic acid derivatives to selectively reduce specific chlorine atoms while preserving others. For example, the reduction of 4-amino-3,5,6-trichloropicolinic acid to 4-amino-3,6-dichloropicolinic acid has been demonstrated using Pd/C or Pt/C catalysts under mild conditions.

-

- Catalyst loading: 1–10% by weight relative to substrate.

- Temperature: 25–100 °C, optimally 30–60 °C.

- Hydrogen pressure: 0.1–1.0 MPa.

- Reaction time: 20–30 hours.

- Base: Potassium hydroxide, sodium hydroxide, or sodium carbonate in aqueous solution.

- Acidification post-reaction to pH 1–2 using hydrochloric acid or dilute sulfuric acid to precipitate the product.

-

- Yields up to 93.6%.

- Product purity around 98% by HPLC analysis.

-

- Environmentally friendly catalytic process without toxic reducing agents.

- Mild reaction conditions suitable for industrial scale.

- High selectivity and purity of the product.

Table 1: Catalytic Hydrogenation Parameters and Outcomes

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst type | Pd/C, Pt/C, Raney-Ni | Pd/C preferred for selectivity |

| Catalyst loading | 1–10% (w/w) | Relative to substrate |

| Temperature | 25–100 °C (optimal 30–60) | Controlled to avoid over-reduction |

| Hydrogen pressure | 0.1–1.0 MPa | Maintained constant during reaction |

| Reaction time | 20–30 hours | Monitored by HPLC for completion |

| Base | KOH, NaOH, Na2CO3 | Used to dissolve substrate |

| Acidification | HCl, H2SO4 (pH 1–2) | For product precipitation |

| Yield | 89.7–93.6% | High yield reported |

| Purity | ~98% | High purity confirmed by HPLC |

Nucleophilic Aromatic Substitution for Phenoxy Group Introduction

The introduction of the 3,4-dichlorophenoxy group at the 6-position of the pyridine ring is typically achieved via nucleophilic aromatic substitution (SNAr) reactions involving chlorinated pyridine derivatives and 3,4-dichlorophenol or its derivatives.

-

- React 6-chloropyridine-2-carboxylic acid or related intermediates with 3,4-dichlorophenol.

- Use of bases such as cesium carbonate or potassium carbonate to deprotonate the phenol.

- Solvents: High boiling point ethers like 1,2-dimethoxyethane or 1,2-diethoxyethane to facilitate reaction at elevated temperatures (50–100 °C).

- Reaction times vary from several hours up to 12 hours.

- Post-reaction workup includes quenching with water, filtration, and purification by column chromatography.

-

- Intermediate yields range between 35% and 45% for some steps.

- Final product yields after purification can reach up to 90–99%.

-

- Formation of isomeric mixtures due to steric effects.

- Difficulty in separating isomers by column chromatography in some cases.

- Optimization of solvent and base critical for maximizing desired isomer yield.

Detailed Research Findings

Catalytic Hydrogenation Example (Embodiment Data)

| Step | Description | Conditions/Details | Outcome |

|---|---|---|---|

| 1 | Dissolution of 4-amino-3,5,6-trichloropicolinic acid in NaOH | 50.8 g substrate, 500 mL water, 66.7 g 30% NaOH | Filter to obtain filtrate |

| 2 | Hydrogenation in autoclave with Pd/C catalyst | 1 g Pd/C (10%), N2 purge, 0.2 MPa H2 pressure, 100 °C, 30 h | Reaction completion by HPLC |

| 3 | Acidification and crystallization | Adjust pH to 1–2 with 30% HCl, cool, centrifuge | 37.9 g product, 98.0% purity, 89.7% yield |

Effect of Catalyst and Base Variations

| Catalyst | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pd/C 10% | NaOH 30% | 100 | 30 | 89.7 | 98.0 |

| Pt/C 5% | NaOH 30% | 50 | 20 | 93.6 | 97.9 |

| Pd/C 5% | KOH 85% | 50 | 20 | 92.1 | 98.5 |

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Coupling | CuI, K₂CO₃, DMF, 110°C | 65–75 | >90 | |

| Hydrolysis | NaOH/EtOH, reflux | 85–90 | >95 |

Basic: How is the compound characterized structurally, and what analytical techniques resolve ambiguities in regiochemistry?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituent positions. For example, the pyridine ring protons show distinct splitting patterns (e.g., H-6 at δ ~8.5 ppm as a doublet) .

- 2D NMR (COSY, HSQC) confirms connectivity between the phenoxy group and pyridine ring.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₁₂H₈Cl₂NO₃: calc. 296.9854, obs. 296.9856).

- X-ray Crystallography: Resolves regiochemical ambiguities by revealing spatial arrangement .

Common Pitfalls:

- Overlapping signals in NMR (e.g., aromatic protons) require decoupling experiments or isotopic labeling.

- Impurities from incomplete coupling can mimic regiochemical isomers; HPLC (C18 column, MeCN/H₂O gradient) ensures purity >98% .

Advanced: How do structural modifications (e.g., halogen substitution, esterification) impact biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Halogen Position: 3,4-Dichloro substitution enhances lipophilicity and membrane penetration compared to mono-chloro analogs .

- Carboxylic Acid vs. Ester: The free acid shows higher antimicrobial activity (e.g., MIC = 2 µg/mL against S. aureus), while esters act as prodrugs with improved bioavailability .

Q. Table 2: Comparative Biological Data

| Derivative | Substituent | MIC (µg/mL) S. aureus | LogP |

|---|---|---|---|

| Target compound | 3,4-Cl₂ | 2.0 | 3.1 |

| 4-Cl analog | 4-Cl | 8.5 | 2.3 |

| Methyl ester | COOCH₃ | 25.0 | 2.8 |

Mechanistic Insight:

The carboxylic acid group chelates metal ions in bacterial enzymes (e.g., enoyl-ACP reductase), disrupting lipid biosynthesis .

Advanced: How can contradictory data on reaction yields or biological efficacy be systematically addressed?

Methodological Answer:

- Yield Discrepancies:

- Reproducibility Checks: Trace moisture in DMF reduces CuI efficacy; use molecular sieves or anhydrous conditions .

- Byproduct Analysis: LC-MS identifies dimers or dehalogenated side products.

- Biological Variability:

- Standardized Assays: Use CLSI guidelines for MIC determination; control for solvent effects (e.g., DMSO <1% v/v) .

- Resistance Profiling: Test against isogenic bacterial strains (e.g., E. coli ΔacrB) to exclude efflux pump effects.

Advanced: What computational methods predict the compound’s reactivity or binding modes?

Methodological Answer:

- Density Functional Theory (DFT): Calculates activation energies for SNAr reactions (e.g., B3LYP/6-31G* level) .

- Molecular Docking (AutoDock Vina): Screens against target proteins (e.g., Mycobacterium tuberculosis InhA; PDB: 4TZK). The carboxylic acid forms hydrogen bonds with Tyr158 and NAD⁺ cofactor (binding energy: −9.2 kcal/mol) .

Validation:

- Compare computational results with experimental kinetics (e.g., IC₅₀ values from enzyme inhibition assays).

Basic: What are the stability profiles of this compound under various storage conditions?

Methodological Answer:

- Thermal Stability: Decomposes above 200°C (TGA data).

- Light Sensitivity: UV-Vis shows absorbance at 270 nm; store in amber vials to prevent photodegradation.

- Hydrolytic Stability: Stable in pH 4–7; degrades in strong acids/bases (e.g., t₁/₂ = 2 h in 1M HCl) .

Storage Recommendations:

- −20°C, desiccated, under argon.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.